![molecular formula C17H14N6O B2958532 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415453-50-6](/img/structure/B2958532.png)
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
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Description
The compound “N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .
Synthesis Analysis
The synthesis of compounds containing the 3-methyl-1H-pyrazol-5-yl group involves intermediate derivatization methods (IDMs) . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction .Molecular Structure Analysis
The molecular structure of compounds containing the 3-methyl-1H-pyrazol-5-yl group can be determined using techniques such as X-ray diffraction . The structure of these compounds can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactivity of compounds containing the 3-methyl-1H-pyrazol-5-yl group can be analyzed using global reactivity parameters . These compounds exhibit various biological activities, high selectivities, and low toxicities .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds containing the 3-methyl-1H-pyrazol-5-yl group can be analyzed using techniques such as melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Mechanism of Action
properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-12-11-16(23(20-12)13-5-3-2-4-6-13)19-17(24)14-7-8-15-18-9-10-22(15)21-14/h2-11H,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSULOLJTJHMCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NN3C=CN=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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